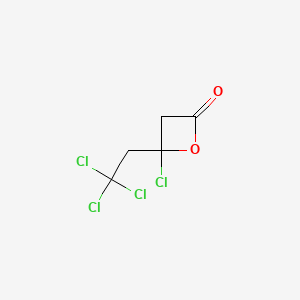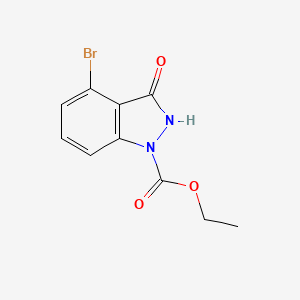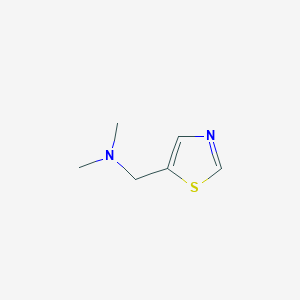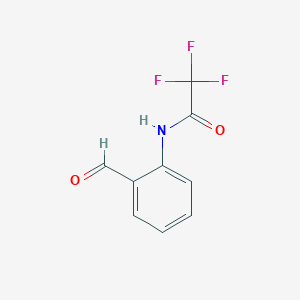![molecular formula C17H26N2 B8718150 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane](/img/structure/B8718150.png)
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane
Overview
Description
6-benzyl-8,8-dimethyl-6,9-diazaspiro[45]decane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane
- This compound analogs
Uniqueness
This compound is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C17H26N2/c1-16(2)14-19(12-15-8-4-3-5-9-15)17(13-18-16)10-6-7-11-17/h3-5,8-9,18H,6-7,10-14H2,1-2H3 |
InChI Key |
WQRASDKXLMNYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2(CCCC2)CN1)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B8718083.png)
![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride](/img/structure/B8718091.png)

![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)
![1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole](/img/structure/B8718122.png)

![(2-{[(4-Chlorophenyl)methyl]amino}phenyl)methanol](/img/structure/B8718130.png)
![(s)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B8718138.png)





